molecular formula C16H16FNO2 B7472599 N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide

Cat. No. B7472599
M. Wt: 273.30 g/mol
InChI Key: VATXKHXYGBYAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has a molecular formula of C15H15FNO2.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide exerts its biological activity by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. HDAC inhibitors such as N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide can reverse this process, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth (Li et al., 2017).
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes (Li et al., 2017). N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes (Wang et al., 2014). In addition, N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has been shown to induce autophagy in cancer cells, which is a cellular process that leads to the degradation of damaged organelles and proteins (Li et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide in lab experiments is its high potency as an HDAC inhibitor, which allows for the use of lower concentrations of the compound compared to other HDAC inhibitors (Li et al., 2017). However, one limitation of using N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide is its relatively low water solubility, which can make it difficult to dissolve in aqueous solutions (Dai et al., 2014).

Future Directions

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has the potential for further development as an anticancer agent due to its ability to inhibit the activity of HDACs. Future research could focus on optimizing the synthesis method of N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide to improve its yield and water solubility. In addition, further studies could investigate the efficacy of N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide in combination with other anticancer agents for the treatment of various types of cancer. Finally, N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide could also be investigated for its potential applications in other fields, such as material science and organic electronics.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide, or N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has been extensively studied for its potential applications as an anticancer agent and fluorescent probe in bioimaging applications. N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide exerts its biological activity by inhibiting the activity of HDACs, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth. N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has the potential for further development as an anticancer agent, and future research could focus on optimizing its synthesis method and investigating its efficacy in combination with other anticancer agents.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide as a white solid with a yield of 55-70% (Dai et al., 2014).

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression (Li et al., 2017). N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide has also been studied for its potential use as a fluorescent probe in bioimaging applications (Wang et al., 2014).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-10-5-4-6-11(2)15(10)18-16(19)13-8-7-12(20-3)9-14(13)17/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXKHXYGBYAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-fluoro-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.